6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class
Mechanism of Action
Target of Action
The primary targets of 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M phase transitions .
Mode of Action
This compound acts as a selective inhibitor of CDK4/6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 to the S phase . This results in cell cycle arrest and inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK4/6 affects multiple biochemical pathways. It impacts the Rb/E2F pathway , leading to the suppression of E2F target genes that are essential for DNA synthesis and S phase entry . It also influences other pathways related to cell cycle regulation, apoptosis, and DNA repair .
Pharmacokinetics
Similar compounds like ribociclib and palbociclib, which are also selective cdk4/6 inhibitors, have been shown to have good bioavailability and are metabolized primarily in the liver .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . This leads to a decrease in tumor growth in cancers that are dependent on CDK4/6 for growth and survival, such as estrogen receptor-positive (ER+) breast cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment could potentially affect the compound’s stability and activity . Additionally, factors such as pH and temperature could also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as a potential therapeutic agent in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Medicine: Research has shown that derivatives of pyrido[2,3-d]pyrimidine exhibit anti-cancer properties, making them valuable in the development of new chemotherapy drugs. The compound's ability to interact with specific molecular targets in cancer cells highlights its potential in targeted therapy.
Industry: Beyond pharmaceuticals, this compound finds use in the development of agrochemicals and dyes, showcasing its versatility in industrial applications.
Comparison with Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with similar applications.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness: 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific structural features and the resulting biological activity. Its ability to target specific molecular pathways with high precision makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-6-5-12-9-7(8(6)17-3)10(15)13-11(16)14(9)2/h5H,4H2,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXAUSAMZUWUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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